molecular formula C8H9BF3K B1343289 Potassium 2,6-dimethylphenyltrifluoroborate CAS No. 561328-67-4

Potassium 2,6-dimethylphenyltrifluoroborate

Cat. No.: B1343289
CAS No.: 561328-67-4
M. Wt: 212.06 g/mol
InChI Key: IPLMJMPCMNNZAZ-UHFFFAOYSA-N
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Description

Potassium 2,6-dimethylphenyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3K. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,6-dimethylphenyltrifluoroborate can be synthesized through the reaction of 2,6-dimethylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The general reaction scheme is as follows:

2,6-dimethylphenylboronic acid+BF3OEt2+KFPotassium 2,6-dimethylphenyltrifluoroborate\text{2,6-dimethylphenylboronic acid} + \text{BF}_3 \cdot \text{OEt}_2 + \text{KF} \rightarrow \text{this compound} 2,6-dimethylphenylboronic acid+BF3​⋅OEt2​+KF→Potassium 2,6-dimethylphenyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,6-dimethylphenyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Typically performed in organic solvents such as THF, toluene, or dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium 2,6-dimethylphenyltrifluoroborate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates through the synthesis of bioactive compounds.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium 2,6-dimethylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate and the halide. The palladium catalyst facilitates the transfer of the aryl or vinyl group from the boronate to the halide, resulting in the formation of the coupled product. The key steps include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 2-methylphenyltrifluoroborate

Uniqueness

Potassium 2,6-dimethylphenyltrifluoroborate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide steric hindrance and electronic effects that are beneficial in certain synthetic applications, making it a valuable reagent in organic chemistry.

Properties

IUPAC Name

potassium;(2,6-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMJMPCMNNZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635653
Record name Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-67-4
Record name Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 561328-67-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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